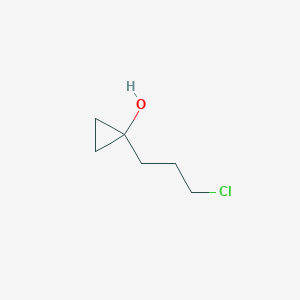
1-(3-chloropropyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H11ClO It is a cyclopropanol derivative where a chloropropyl group is attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropan-1-ol can be synthesized through the cyclopropanation of ethyl 4-chlorobutanoate. The general procedure involves the use of titanium(IV) isopropoxide as a catalyst and ethylmagnesium bromide (EtMgBr) as a reagent. The reaction is carried out in diethyl ether at room temperature, followed by hydrolysis with cold 10% sulfuric acid solution. The product is then extracted with ether and purified using short-column silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-(3-Propyl)cyclopropanol.
Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.
科学的研究の応用
1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a cyclopropane ring.
1-(4-Chlorobutyl)cyclopropanol: Similar but has a butyl group instead of a propyl group.
1-(3-Chloropropyl)cyclohexanol: Similar but contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-(3-chloropropyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strained three-membered ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
174790-32-0 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.6 g/mol |
IUPAC名 |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
InChIキー |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
正規SMILES |
C1CC1(CCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















